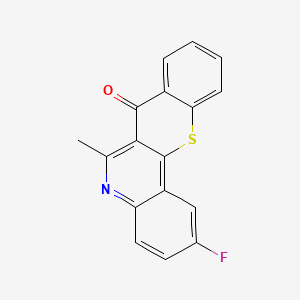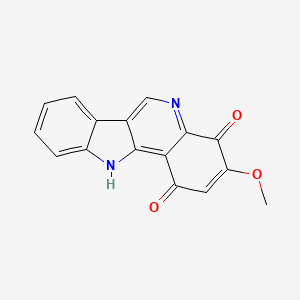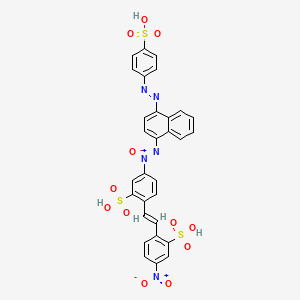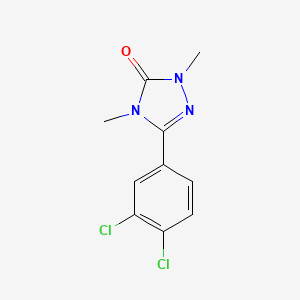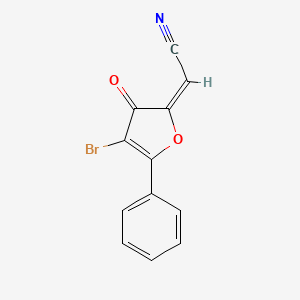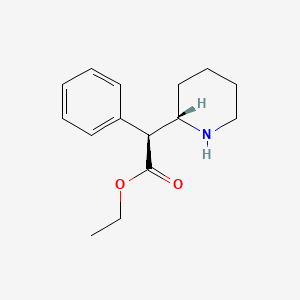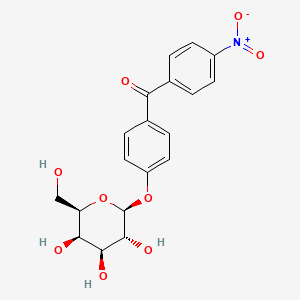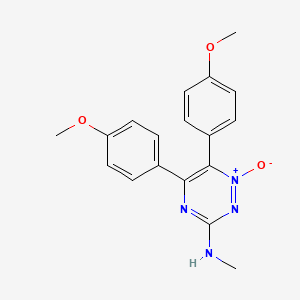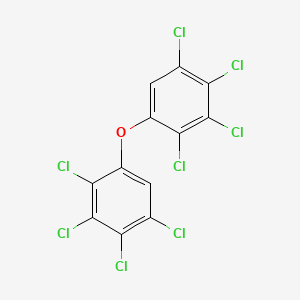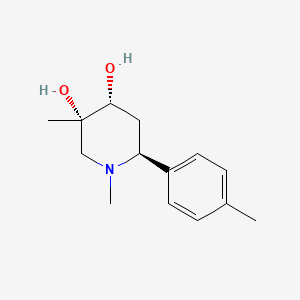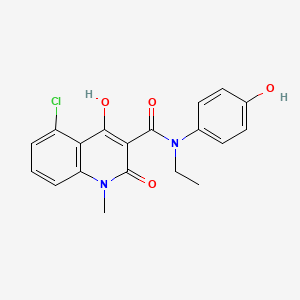
Laquinimod metabolite M1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laquinimod metabolite M1 is an active metabolite of laquinimod, a quinoline-3-carboxamide derivative. Laquinimod is an oral immunomodulatory drug primarily investigated for the treatment of multiple sclerosis and other autoimmune diseases. The metabolite M1 retains some of the pharmacological properties of laquinimod and contributes to its overall therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of laquinimod metabolite M1 involves multiple steps, starting from quinoline-3-carboxamide derivatives. The synthetic route typically includes:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Formation of the carboxamide group.
Hydrolysis: Conversion of ester intermediates to carboxylic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yield catalysts, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Laquinimod metabolite M1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which retain the core structure of laquinimod but with different functional groups .
Aplicaciones Científicas De Investigación
Laquinimod metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in the study of quinoline derivatives and their reactivity.
Biology: Investigated for its effects on immune cells, particularly natural killer cells and dendritic cells.
Medicine: Explored for its potential in treating autoimmune diseases like multiple sclerosis by modulating immune responses.
Industry: Utilized in the development of new immunomodulatory drugs and as a standard in quality control processes .
Mecanismo De Acción
Laquinimod metabolite M1 exerts its effects through several mechanisms:
Aryl Hydrocarbon Receptor Activation: It activates the aryl hydrocarbon receptor, leading to anti-inflammatory effects.
Modulation of Immune Cells: It influences the activity of natural killer cells and dendritic cells, reducing the presentation of antigens and the production of pro-inflammatory cytokines.
Neuroprotection: It has been shown to dampen astrocyte-induced neurotoxicity, providing indirect neuroprotective effects .
Comparación Con Compuestos Similares
Laquinimod metabolite M1 is structurally and functionally similar to other quinoline-3-carboxamide derivatives, such as:
Roquinimex (Linomide): Another quinoline derivative investigated for multiple sclerosis but discontinued due to adverse effects.
Fingolimod: An oral immunomodulatory drug used for multiple sclerosis, but with a different mechanism of action involving sphingosine-1-phosphate receptors.
Uniqueness
This compound is unique in its dual role as an immunomodulator and neuroprotective agent. Unlike other similar compounds, it specifically targets the aryl hydrocarbon receptor and modulates both innate and adaptive immune responses .
Propiedades
Número CAS |
1348611-93-7 |
|---|---|
Fórmula molecular |
C19H17ClN2O4 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-22(11-7-9-12(23)10-8-11)19(26)16-17(24)15-13(20)5-4-6-14(15)21(2)18(16)25/h4-10,23-24H,3H2,1-2H3 |
Clave InChI |
HBMNTNTZJMZXKP-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=C(C=C1)O)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


